2-Oxooctanoic acid

Description

Properties

IUPAC Name |

2-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPUPQFYDYLTIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186468 |

Source

|

| Record name | 2-Oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Alpha-Ketooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

328-51-8 |

Source

|

| Record name | 2-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxooctanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9DFX8ABB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alpha-Ketooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Oxooctanoic Acid: Chemical Properties and Structure

Introduction

2-Oxooctanoic acid, also known as α-ketooctanoic acid, is a 2-oxo monocarboxylic acid derived from octanoic acid with an oxo group at the alpha position.[1][2] As an alpha-keto acid, it is a compound of interest in various biological and chemical fields. Alpha-keto acids are fundamentally important in metabolism, playing roles in the Krebs cycle and glycolysis.[3] 2-Oxooctanoic acid, specifically, is classified as a medium-chain keto acid and is involved in fatty acid metabolism.[4] Its amphiphilic nature, with a polar carboxylic acid head and a nonpolar hydrocarbon tail, also lends it surfactant properties and makes its behavior at interfaces, such as the air-water interface, a subject of study in atmospheric chemistry.[1][] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-oxooctanoic acid.

Chemical Structure and Identifiers

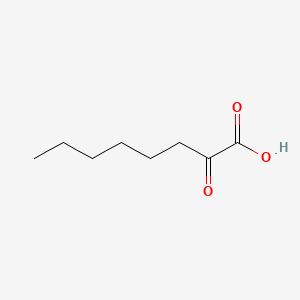

2-Oxooctanoic acid is a straight-chain fatty acid with a ketone group adjacent to the carboxylic acid.[1]

Structural Diagram

Caption: Chemical structure of 2-Oxooctanoic acid.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-oxooctanoic acid[1] |

| Synonyms | alpha-Ketooctanoic acid, 2-Oxocaprylic acid[1][6] |

| CAS Number | 328-51-8[1][6] |

| Molecular Formula | C₈H₁₄O₃[1] |

| SMILES String | CCCCCCC(=O)C(O)=O[6] |

| InChI Key | GPPUPQFYDYLTIY-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

The physical and chemical properties of 2-oxooctanoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | [1][6] |

| Melting Point | 33-36 °C | [6][7] |

| Boiling Point | 82 °C at 0.05 mmHg | [6][7] |

| Form | Flakes, Solid | [1][6] |

| pKa (Predicted) | 2.73 ± 0.54 | [7] |

| Storage Temperature | 2-8°C | [6][7] |

Experimental Protocols

Synthesis Protocol: Enzymatic Oxidative Cascade

A biocatalytic method for the synthesis of 2-oxooctanoic acid has been reported with a high isolated yield of 91%.[] This one-pot, two-step cascade utilizes two enzymes for the conversion of octanoic acid.

Materials:

-

P450 monooxygenase from Sphingomonas paucimobilis

-

α-hydroxyacid oxidase from Aerococcus viridans

-

Octanoic acid

-

Hydrogen peroxide (H₂O₂)

-

Appropriate buffer system

Methodology:

-

Step 1: α-hydroxylation: In the first step, the P450 monooxygenase, operating in a peroxygenase mode, catalyzes the regio- and enantioselective hydroxylation of octanoic acid to form α-hydroxyoctanoic acid. This reaction utilizes hydrogen peroxide.

-

Step 2: Oxidation: In the second step, the α-hydroxyacid oxidase oxidizes the intermediate α-hydroxyoctanoic acid to the final product, 2-oxooctanoic acid. This reaction uses molecular oxygen and regenerates the hydrogen peroxide consumed in the first step.

-

One-Pot Reaction: Both enzymes are combined in a single reaction vessel, allowing the cascade to proceed simultaneously. The reaction is designed to work with catalytic amounts of hydrogen peroxide and is conducted at room temperature in dilute aqueous H₂O₂ solutions (≤0.01%).[]

Caption: Enzymatic cascade for 2-oxooctanoic acid synthesis.

Analytical Methods

The analysis of 2-oxooctanoic acid can be performed using several analytical techniques. The choice of method often depends on the required sensitivity and the sample matrix.

1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 2-oxooctanoic acid, derivatization is necessary.

-

Sample Preparation (Silylation):

-

Dry the sample extract.

-

Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Incubate the mixture at a controlled temperature (e.g., 60°C) to ensure complete derivatization.

-

Inject the derivatized sample directly into the GC-MS system.

-

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) HPLC-UV is a more accessible technique suitable for quantifying higher concentrations of 2-oxooctanoic acid without the need for derivatization.

-

Sample Preparation:

-

For biological fluids, perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column or an ion-exchange column is typically used.

-

3. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS offers high sensitivity and specificity, making it ideal for detecting low concentrations of 2-oxooctanoic acid in complex matrices.

-

Sample Preparation: Similar to HPLC-UV, protein precipitation and filtration are common sample preparation steps.

-

Chromatography: Reversed-phase chromatography is often employed.

-

Detection: Mass spectrometry provides sensitive and selective detection of the target analyte.

Biological Significance and Applications

Alpha-keto acids are crucial intermediates in the metabolic pathways of amino acids.[3] While the specific biological roles of 2-oxooctanoic acid are not as extensively studied as other alpha-keto acids like alpha-ketoglutarate, its structural similarity to other biologically active molecules suggests potential roles in various cellular processes.

Recent research has explored the use of (S)-2-aminooctanoic acid, a derivative of 2-oxooctanoic acid, to modify peptides to enhance their antimicrobial activity. Terminal modification of a lactoferricin (B1576259) B-derived peptide with this fatty amino acid resulted in up to a 16-fold improvement in antibacterial activity.[8] This highlights the potential of 2-oxooctanoic acid derivatives in the development of new antimicrobial agents.

Safety Information

2-Oxooctanoic acid is associated with the following hazard classifications:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[6]

Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.[6]

References

- 1. 2-Oxooctanoic acid | C8H14O3 | CID 67600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-OXOOCTANOIC ACID | 328-51-8 [chemicalbook.com]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. Showing Compound alpha-Ketooctanoic acid (FDB029336) - FooDB [foodb.ca]

- 6. 2-氧代辛酸 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-OXOOCTANOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxooctanoic acid, including its chemical identity, synthesis, analytical quantification, and potential biological significance. The information is tailored for professionals in research and drug development, with a focus on detailed methodologies and data presentation.

Chemical Identity: Synonyms and CAS Number

2-Oxooctanoic acid is a valuable chemical intermediate in various biological and chemical processes. For clarity and precise identification in research and documentation, a comprehensive list of its synonyms and its unique Chemical Abstracts Service (CAS) number are provided below.

| Identifier | Value | Source(s) |

| CAS Number | 328-51-8 | [1][2] |

| IUPAC Name | 2-oxooctanoic acid | [1] |

| Synonyms | 2-OXOCAPRYLIC ACID | [2] |

| ALPHA-KETOCAPRYLIC ACID | [2] | |

| A-ketooctanoic acid | [2] | |

| α-ketooctanoic acid | [2] | |

| 2-keto-n-caprylic acid | [1] | |

| Molecular Formula | C8H14O3 | [1][2] |

| Molecular Weight | 158.19 g/mol |

Synthesis of 2-Oxooctanoic Acid

The synthesis of 2-Oxooctanoic acid can be approached through both chemical and enzymatic routes. While specific detailed protocols for this exact molecule are not extensively published, established methods for the synthesis of α-keto acids can be readily adapted.

Chemical Synthesis Route

A plausible chemical synthesis route for 2-Oxooctanoic acid is outlined below. This multi-step process involves the creation of a key intermediate followed by hydrolysis to yield the final product.

Enzymatic Synthesis

A detailed protocol for the enzymatic synthesis of a related compound, (2S)-2-methyl-5-oxohexanoic acid, can be found in the literature and serves as an excellent starting point for developing a method for 2-Oxooctanoic acid. The key steps would involve:

-

Starting Material: Racemic 2-oxooctanoic acid.

-

Enzyme: An immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym® 435).

-

Acyl Donor: A suitable acyl donor, such as vinyl acetate.

-

Solvent: An organic solvent like methyl tert-butyl ether (MTBE).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40°C) with shaking.

-

Monitoring: The reaction progress is monitored by HPLC until approximately 50% conversion is achieved.

-

Work-up and Purification: The enzyme is filtered off, and the unreacted (S)- or (R)-2-oxooctanoic acid is separated from the esterified enantiomer through extraction and subsequent purification.

Analytical Quantification in Biological Samples

Accurate quantification of 2-Oxooctanoic acid in biological matrices is essential for metabolic studies and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

GC-MS Quantification Protocol

This protocol outlines a general procedure for the quantification of 2-Oxooctanoic acid in biological fluids using GC-MS, which requires derivatization to increase the analyte's volatility.

Experimental Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or serum, add a suitable internal standard.

-

Perform liquid-liquid extraction using an organic solvent such as diethyl ether.

-

Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.[3]

-

-

Derivatization (Silylation):

-

GC-MS Analysis:

-

Column: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).[3]

-

Injection Volume: 1 µL.[3]

-

Inlet Temperature: 250°C.[3]

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[3]

-

Quantification: Use selected ion monitoring (SIM) for the target analyte and internal standard.[3]

-

LC-MS/MS Quantification Protocol

LC-MS/MS offers high sensitivity and specificity and may not require derivatization for all keto acids.

Experimental Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of serum, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins.[3]

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[3]

-

Transfer the supernatant for analysis.[3]

-

-

LC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column.[3]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[3]

-

Mass Spectrometer: Operate in electrospray ionization (ESI) mode, often in negative ion mode for carboxylic acids.

-

Quantification: Use multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of the analyte and internal standard.

-

Biological Significance and Metabolic Context

2-Oxooctanoic acid, as an α-keto acid, is likely an intermediate in various metabolic pathways, particularly those involving fatty acid and amino acid metabolism. While specific signaling pathways directly involving 2-Oxooctanoic acid are not yet well-elucidated, its role can be inferred from the general metabolism of keto acids.

α-keto acids are key metabolic intermediates that link carbohydrate, fat, and protein metabolism. They can be formed through the oxidative deamination of amino acids and can enter the citric acid cycle for energy production or be used as precursors for the synthesis of other molecules. The accumulation of certain keto acids can be indicative of metabolic disorders. For instance, disruptions in fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of upstream metabolites, including various oxo- and hydroxy-fatty acids.

Further research is needed to fully elucidate the specific roles of 2-Oxooctanoic acid in cellular signaling and its potential as a biomarker for various diseases. The methodologies outlined in this guide provide a solid foundation for researchers to pursue these investigations.

References

An In-depth Technical Guide to the Synthesis of 2-Oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-oxooctanoic acid, an alpha-keto acid with growing interest in various scientific domains. The document details both chemical and enzymatic methodologies, offering insights into precursors, reaction mechanisms, and available quantitative data. Experimental protocols are provided for key synthesis routes, and metabolic and synthetic pathways are visualized to facilitate a deeper understanding of the synthesis and biological relevance of 2-oxooctanoic acid.

Introduction to 2-Oxooctanoic Acid

2-Oxooctanoic acid, also known as α-ketooctanoic acid or 2-oxocaprylic acid, is a medium-chain alpha-keto acid.[1][2] As an intermediate in various metabolic pathways, it serves as a precursor for the biosynthesis of other molecules, such as (S)-2-aminooctanoic acid.[3] The presence of both a carboxylic acid and a ketone functional group makes it a versatile molecule for chemical synthesis and a compound of interest in metabolic studies.

Chemical Synthesis Pathways

The chemical synthesis of 2-oxooctanoic acid can be approached through several established methods for α-keto acid production. The most prominent among these are the oxidation of the corresponding α-hydroxy acid and the Grignard reaction with an appropriate oxalate (B1200264) derivative.

Oxidation of 2-Hydroxyoctanoic Acid

A common and effective method for the synthesis of α-keto acids is the oxidation of their α-hydroxy acid precursors.[4] In the case of 2-oxooctanoic acid, the precursor is 2-hydroxyoctanoic acid.[5][6] Various oxidizing agents can be employed for this transformation.

Experimental Protocol (General)

This protocol is a general representation of the oxidation of an α-hydroxy acid and would require optimization for the specific synthesis of 2-oxooctanoic acid.

-

Materials: 2-hydroxyoctanoic acid, oxidizing agent (e.g., potassium permanganate, chromic acid, or a milder reagent like Dess-Martin periodinane), appropriate solvent (e.g., acetone, dichloromethane), acid for workup (e.g., hydrochloric acid), and extraction solvent (e.g., diethyl ether).

-

Procedure:

-

Dissolve 2-hydroxyoctanoic acid in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add the oxidizing agent to the solution while maintaining the temperature.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary.

-

Acidify the mixture with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-oxooctanoic acid.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[7][8]

Quantitative Data:

Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of α-keto acids.[9][10] One common approach involves the reaction of a Grignard reagent with diethyl oxalate. For the synthesis of 2-oxooctanoic acid, the required Grignard reagent is hexylmagnesium bromide.

Experimental Protocol (General, adapted from similar syntheses)

This protocol is a general guideline for the synthesis of an α-keto acid via a Grignard reaction and would need to be optimized for 2-oxooctanoic acid.

-

Part 1: Formation of Hexylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromohexane (B126081) in anhydrous diethyl ether and add it dropwise to the magnesium suspension.

-

The reaction is initiated, and the mixture is refluxed until the magnesium is consumed. The resulting solution is the Grignard reagent, hexylmagnesium bromide.

-

-

Part 2: Reaction with Diethyl Oxalate

-

In a separate flask, dissolve diethyl oxalate in anhydrous diethyl ether and cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the prepared hexylmagnesium bromide solution to the diethyl oxalate solution.

-

Allow the reaction to stir at the low temperature for a specified time, then warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-oxooctanoate.

-

-

Part 3: Hydrolysis to 2-Oxooctanoic Acid

-

Hydrolyze the crude ethyl 2-oxooctanoate by heating with an aqueous acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) followed by acidification.[11][12]

-

After hydrolysis, extract the 2-oxooctanoic acid with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the final product.

-

-

Purification: The final product can be purified by vacuum distillation or column chromatography.[7][8]

Quantitative Data:

Specific yield data for the synthesis of 2-oxooctanoic acid via the Grignard reaction is not available in the reviewed literature. Yields for similar Grignard reactions with diethyl oxalate can be moderate to good.

Enzymatic Synthesis Pathway

Biocatalytic methods offer a green and highly selective alternative for the synthesis of 2-oxooctanoic acid. A notable one-pot, two-step enzymatic cascade has been reported for the conversion of fatty acids to α-ketoacids, including 2-oxooctanoic acid.[4]

This cascade utilizes a P450 monooxygenase from Sphingomonas paucimobilis for the initial hydroxylation of octanoic acid to 2-hydroxyoctanoic acid, followed by the oxidation of the intermediate to 2-oxooctanoic acid by an α-hydroxyacid oxidase from Aerococcus viridans.[4] A key advantage of this system is the regeneration of hydrogen peroxide, which is consumed in the first step and produced in the second.

Experimental Protocol (Summary of the reported method)

-

Enzymes: P450 monooxygenase from Sphingomonas paucimobilis and α-hydroxyacid oxidase from Aerococcus viridans.

-

Substrate: Octanoic acid.

-

Reaction Conditions: The reaction is carried out in a one-pot setup at room temperature in a dilute aqueous solution of hydrogen peroxide (≤0.01%).

-

Procedure:

-

The two enzymes are combined in a reaction vessel with the octanoic acid substrate.

-

A catalytic amount of hydrogen peroxide is added to initiate the cascade.

-

The reaction proceeds with the P450 monooxygenase converting octanoic acid to 2-hydroxyoctanoic acid.

-

The α-hydroxyacid oxidase then oxidizes the 2-hydroxyoctanoic acid to 2-oxooctanoic acid, regenerating hydrogen peroxide in the process.

-

-

Purification: The product is isolated from the reaction mixture.

Quantitative Data:

| Product | Substrate | Yield (%) | Reference |

| 2-Oxooctanoic acid | Octanoic acid | 91 | [4] |

Precursors for Synthesis

The primary precursors for the synthesis of 2-oxooctanoic acid are dependent on the chosen synthetic route.

| Synthesis Pathway | Primary Precursor(s) |

| Oxidation | 2-Hydroxyoctanoic acid |

| Grignard Reaction | 1-Bromohexane, Magnesium, Diethyl oxalate |

| Enzymatic Cascade | Octanoic acid |

Biological Context and Signaling Pathways

While specific signaling pathways directly involving 2-oxooctanoic acid are not well-documented, α-keto acids, in general, are crucial players in cellular metabolism and can act as signaling molecules.[1][13]

2-Oxooctanoic acid is a known intermediate in the metabolism of 2-oxocarboxylic acids.[14] It can also serve as a precursor in the biosynthesis of other molecules. For instance, it is a substrate for transaminases in the production of (S)-2-aminooctanoic acid.[3]

Alpha-ketoglutarate, another α-keto acid, is recognized as a master regulator metabolite, linking carbon and nitrogen metabolism and influencing various signaling pathways, including mTOR and AMP-activated protein kinase (AMPK) signaling.[2][13] It is plausible that 2-oxooctanoic acid, as a structurally similar molecule, may also have yet-to-be-discovered roles in cellular signaling.

Octanoic acid, a precursor in the enzymatic synthesis of 2-oxooctanoic acid, has been shown to be transported into the hypothalamus and act as a central signaling nutrient, influencing energy balance.[15] This suggests that its derivatives, including 2-oxooctanoic acid, could also possess biological signaling activities.

Visualizations

Synthesis Pathways

Caption: Overview of the main synthesis pathways for 2-oxooctanoic acid.

Enzymatic Cascade Workflow

Caption: Workflow of the one-pot enzymatic cascade for 2-oxooctanoic acid synthesis.

Metabolic Relevance

Caption: Metabolic context of 2-oxooctanoic acid as a key intermediate.

References

- 1. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiological Basis and Nutritional Function of Alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Oxidative Cascade for Oxofunctionalization of Fatty Acids in One-Pot | Springer Nature Experiments [experiments.springernature.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydroxycaprylic Acid | C8H16O3 | CID 94180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. odp.library.tamu.edu [odp.library.tamu.edu]

- 10. leah4sci.com [leah4sci.com]

- 11. scribd.com [scribd.com]

- 12. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 13. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. A Neural basis for Octanoic acid regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Natural Presence of Alpha-Ketooctanoic Acid: A Technical Whitepaper

Foreword for Researchers, Scientists, and Drug Development Professionals

Alpha-ketooctanoic acid, also known as 2-oxooctanoic acid, is a medium-chain alpha-keto acid. While the broader class of alpha-keto acids plays well-defined and critical roles in central metabolism, the specific natural occurrence, metabolic pathways, and biological significance of alpha-ketooctanoic acid remain largely uncharacterized in the scientific literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this molecule and outlines the general methodologies that could be adapted for its future investigation. The conspicuous absence of quantitative data and established experimental protocols for alpha-ketooctanoic acid in biological systems highlights a significant gap in our understanding of lipid and keto acid metabolism, presenting a unique opportunity for novel research in this area.

Core Section: Unraveling the Natural Occurrence of Alpha-Ketooctanoic Acid

Alpha-keto acids are integral to cellular metabolism, often serving as intermediates in the catabolism and anabolism of amino acids and carbohydrates. Prominent examples include alpha-ketoglutarate, a key component of the citric acid cycle, and the branched-chain alpha-keto acids derived from the breakdown of leucine, isoleucine, and valine.

Despite the well-documented presence of other alpha-keto acids, direct evidence for the natural occurrence of alpha-ketooctanoic acid in specific organisms, tissues, or biological fluids is notably scarce. The Human Metabolome Database (HMDB) includes an entry for 2-oxooctanoic acid, suggesting its potential presence in human cellular compartments, specifically the membrane.[1] However, this listing is not accompanied by concentration data from any human tissue or fluid, indicating that its presence may be predicted or inferred rather than definitively measured.

The biosynthesis of alpha-keto acids typically occurs through the transamination of the corresponding alpha-amino acid.[2] By this logic, alpha-ketooctanoic acid would be derived from alpha-aminooctanoic acid. However, alpha-aminooctanoic acid is not one of the proteinogenic amino acids, and its natural abundance is not well-established, potentially explaining the rarity of its keto-acid counterpart.

Alternatively, alpha-keto acids can be formed through the oxidation of alpha-hydroxy acids. While there is limited information on a specific biosynthetic pathway for alpha-ketooctanoic acid, it is plausible that it could be generated from 2-hydroxyoctanoic acid.

Quantitative Data on Alpha-Ketooctanoic Acid

A comprehensive search of scientific literature and metabolomics databases did not yield any quantitative data for the concentration of alpha-ketooctanoic acid in any biological sample, including human plasma, urine, or tissues, nor in any microbial or plant species. The following table is presented as a template for future research, as no data is currently available to populate it.

| Biological Matrix | Organism/Tissue | Concentration Range | Method of Detection | Reference |

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

Experimental Protocols for the Analysis of Alpha-Keto Acids

While specific protocols for alpha-ketooctanoic acid are not established, methodologies for the analysis of other alpha-keto acids, particularly short- and branched-chain variants, can be adapted. These methods generally involve a derivatization step to enhance the stability and detectability of the keto acid, followed by chromatographic separation and mass spectrometric or fluorescence detection.

General Workflow for Alpha-Keto Acid Analysis

A general workflow for the extraction and analysis of alpha-keto acids from biological samples is depicted below. This workflow is based on established methods for other keto acids and would require optimization and validation for alpha-ketooctanoic acid.[3][4]

Key Methodological Considerations:

-

Sample Preparation: Biological samples such as plasma or tissue homogenates first require deproteinization, typically achieved by precipitation with a cold organic solvent like methanol (B129727) or acetonitrile.

-

Extraction: Subsequent extraction of the alpha-keto acids can be performed using either liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with an appropriate sorbent.

-

Derivatization: Due to the reactive nature of the keto group, derivatization is a critical step. Common derivatizing agents for alpha-keto acids include o-phenylenediamine (B120857) (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB), which react with the alpha-keto group to form stable, fluorescent, and/or readily ionizable derivatives.[2][3]

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate the derivatized alpha-keto acids.

-

Gas Chromatography (GC): For GC analysis, a second derivatization step (silylation) is often necessary to increase the volatility of the molecules.

-

-

Detection:

-

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides high sensitivity and specificity for the detection and quantification of the derivatized alpha-keto acids.

-

Fluorescence Detection: If a fluorescent derivatizing agent is used, HPLC with a fluorescence detector can be a sensitive and cost-effective alternative to MS.

-

Potential Metabolic Pathways and Signaling

Given the lack of direct evidence, any discussion of the metabolic and signaling pathways involving alpha-ketooctanoic acid is speculative. However, we can hypothesize potential pathways based on the known metabolism of other fatty acids and alpha-keto acids.

Hypothetical Biosynthesis and Degradation of Alpha-Ketooctanoic Acid

The diagram below illustrates a hypothetical metabolic pathway for alpha-ketooctanoic acid, drawing parallels with known biochemical reactions.

Biosynthesis: Alpha-ketooctanoic acid could potentially be synthesized through the oxidation of octanoic acid to 2-hydroxyoctanoic acid, followed by further oxidation. Alternatively, it could be formed via the transamination of 2-aminooctanoic acid.

Degradation: Similar to other alpha-keto acids, alpha-ketooctanoic acid would likely undergo oxidative decarboxylation to form heptanoyl-CoA. Heptanoyl-CoA could then enter the beta-oxidation spiral for energy production.

Conclusion and Future Directions

The natural occurrence of alpha-ketooctanoic acid represents a significant unknown in the field of metabolomics. While its existence is plausible, the lack of definitive identification and quantification in biological systems presents a clear research gap. The development and application of sensitive analytical methods, adapted from those used for other alpha-keto acids, will be the first crucial step in determining the presence and concentration of this molecule in various biological matrices. Subsequent research can then focus on elucidating its metabolic pathways, understanding its physiological and pathological roles, and exploring its potential as a biomarker or therapeutic target. The information presented in this guide provides a foundational framework for initiating these much-needed investigations into the elusive world of alpha-ketooctanoic acid.

References

- 1. 2-Oxooctanoic acid | C8H14O3 | CID 67600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Keto-n-Caprylic Acid in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of 2-keto-n-caprylic acid (2-oxooctanoic acid) in cellular respiration. While direct research on this specific alpha-keto acid is limited, this document synthesizes information from related metabolic pathways to propose its primary role as a substrate for oxidative decarboxylation, ultimately feeding into the Krebs cycle and oxidative phosphorylation. This guide details the proposed metabolic pathway, the key enzymes involved, and presents experimental protocols for further investigation. Diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding.

Introduction

2-Keto-n-caprylic acid, also known as 2-oxooctanoic acid, is an alpha-keto acid derivative of caprylic acid (octanoic acid), a medium-chain fatty acid (MCFA). MCFAs are recognized for their ketogenic properties, serving as an alternative energy source for the cell by being readily metabolized into ketone bodies and acetyl-CoA. While the metabolism of caprylic acid via beta-oxidation is well-documented, the precise role of its 2-keto derivative in cellular energy production has been less explored. This guide elucidates the likely metabolic fate of 2-keto-n-caprylic acid and its contribution to cellular respiration.

Based on the known metabolism of other alpha-keto acids, it is hypothesized that 2-keto-n-caprylic acid undergoes oxidative decarboxylation to yield heptanoyl-CoA, which then enters the beta-oxidation pathway. This process ultimately generates acetyl-CoA and propionyl-CoA, which are subsequently utilized in the Krebs cycle to produce ATP.

Proposed Metabolic Pathway of 2-Keto-n-Caprylic Acid

The central proposed pathway for the metabolism of 2-keto-n-caprylic acid involves its conversion to heptanoyl-CoA, followed by beta-oxidation.

Oxidative Decarboxylation

The initial and rate-limiting step is the oxidative decarboxylation of 2-keto-n-caprylic acid. This reaction is likely catalyzed by a mitochondrial alpha-keto acid dehydrogenase complex, such as the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which is known for its broad substrate specificity[1][2]. This enzymatic reaction would convert 2-keto-n-caprylic acid into heptanoyl-CoA, with the release of carbon dioxide and the reduction of NAD+ to NADH.

Beta-Oxidation of Heptanoyl-CoA

Heptanoyl-CoA, a seven-carbon acyl-CoA, would then undergo three cycles of mitochondrial beta-oxidation[3]. This process would yield two molecules of acetyl-CoA and one molecule of propionyl-CoA[3].

-

Acetyl-CoA directly enters the Krebs cycle by condensing with oxaloacetate to form citrate.

-

Propionyl-CoA is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, which is an intermediate of the Krebs cycle.

Contribution to Cellular Respiration

The NADH and FADH2 generated from both the initial oxidative decarboxylation and the subsequent beta-oxidation cycles, as well as from the Krebs cycle, donate electrons to the electron transport chain. This drives oxidative phosphorylation, the primary mechanism for ATP synthesis in the cell.

Alternative Pathway: Peroxisomal Oxidation

While mitochondrial beta-oxidation is the major pathway for fatty acid degradation, peroxisomes also play a role, particularly for very long-chain and some branched-chain fatty acids[4]. It is plausible that a minor fraction of 2-keto-n-caprylic acid could be metabolized in peroxisomes. Studies have shown that octanoate (B1194180) can undergo peroxisomal beta-oxidation[5][6]. Peroxisomal oxidation of 2-keto-n-caprylic acid would likely involve its conversion to heptanoyl-CoA, followed by one or more cycles of peroxisomal beta-oxidation, which also produces acetyl-CoA and chain-shortened acyl-CoAs that can then be transported to the mitochondria for complete oxidation. However, peroxisomal beta-oxidation itself does not directly generate ATP as it is not coupled to an electron transport chain.

Key Enzymes

The primary enzyme implicated in the metabolism of 2-keto-n-caprylic acid is the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) .

-

Structure and Function: BCKDC is a large, mitochondrial multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain alpha-keto acids derived from the catabolism of leucine, isoleucine, and valine[2]. It consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3).

-

Substrate Specificity: While its primary substrates are branched-chain alpha-keto acids, BCKDC is known to have a relatively broad substrate specificity and can act on other alpha-keto acids[1]. This makes it a strong candidate for the oxidative decarboxylation of the straight-chain 2-keto-n-caprylic acid.

Quantitative Data

Table 1: Estimated ATP Yield from the Complete Oxidation of One Molecule of 2-Keto-n-Caprylic Acid

| Metabolic Step | NADH Produced | FADH2 Produced | ATP (GTP) Produced | Total ATP (approx.)* |

| Oxidative Decarboxylation | 1 | 0 | 0 | 2.5 |

| Beta-Oxidation of Heptanoyl-CoA | 2 | 2 | 0 | 8 |

| Krebs Cycle (from 2 Acetyl-CoA) | 6 | 2 | 2 | 20 |

| Krebs Cycle (from Propionyl-CoA via Succinyl-CoA) | 1 | 1 | 1 | 5 |

| Total | 10 | 5 | 3 | 35.5 |

*Based on the standard conversion of 1 NADH ≈ 2.5 ATP and 1 FADH2 ≈ 1.5 ATP.

Experimental Protocols

To validate the proposed metabolic pathway and quantify the role of 2-keto-n-caprylic acid in cellular respiration, a series of experiments can be conducted.

Synthesis of 2-Keto-n-Caprylic Acid

A common method for the synthesis of alpha-keto acids involves the oxidation of the corresponding alpha-hydroxy acids. Alternatively, methods involving the hydrolysis of acyl cyanides or the reaction of Grignard reagents with diethyl oxalates can be employed. A general procedure for the synthesis of β-ketoesters from fatty acids using Meldrum's acid has also been described, which could be adapted[7][8].

Assay for BCKDC Activity with 2-Keto-n-Caprylic Acid

The activity of the BCKDC with 2-keto-n-caprylic acid as a substrate can be measured by monitoring the production of NADH spectrophotometrically or by quantifying the formation of heptanoyl-CoA using HPLC.

Protocol: Spectrophotometric Assay of BCKDC Activity [9][10]

-

Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.

-

Purify the BCKDC from the mitochondrial extract using established chromatographic techniques.

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate (B84403) buffer (pH 7.4)

-

2 mM MgCl2

-

1 mM thiamine (B1217682) pyrophosphate (TPP)

-

0.2 mM Coenzyme A (CoA)

-

2 mM NAD+

-

Varying concentrations of 2-keto-n-caprylic acid (substrate)

-

-

Initiate the reaction by adding the purified BCKDC.

-

Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH.

-

Determine kinetic parameters (Km and Vmax) by performing the assay at a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Measurement of Oxygen Consumption

The effect of 2-keto-n-caprylic acid on cellular respiration can be directly measured by monitoring oxygen consumption rates in isolated mitochondria or intact cells using high-resolution respirometry.

Protocol: Oxygen Consumption Measurement in Isolated Mitochondria [11][12]

-

Isolate mitochondria as described above.

-

Prepare a respiration buffer (e.g., MiR05) in the chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Add the isolated mitochondria to the chambers.

-

Add 2-keto-n-caprylic acid as the substrate.

-

Sequentially add ADP to stimulate ATP synthesis (State 3 respiration).

-

Add oligomycin (an ATP synthase inhibitor) to measure non-phosphorylating respiration (State 4 respiration).

-

Add an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system.

-

Analyze the oxygen consumption rates under these different respiratory states to determine the coupling efficiency and the capacity of 2-keto-n-caprylic acid to support oxidative phosphorylation.

Conclusion

While direct experimental data on the function of 2-keto-n-caprylic acid in cellular respiration is sparse, its structural similarity to other alpha-keto acids allows for the formulation of a well-grounded hypothesis regarding its metabolic fate. The proposed pathway of oxidative decarboxylation to heptanoyl-CoA, followed by beta-oxidation, provides a direct link to the central energy-producing pathways of the cell. The experimental protocols outlined in this guide offer a roadmap for researchers to validate this hypothesis and to quantify the contribution of 2-keto-n-caprylic acid to cellular energetics. Further research in this area will not only enhance our understanding of fatty acid metabolism but may also open new avenues for therapeutic interventions in metabolic disorders.

References

- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing peroxisomal beta-oxidation and the labelling of acetyl-CoA proxies with [1-(13C)]octanoate and [3-(13C)]octanoate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 2-Oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxooctanoic acid, an alpha-keto acid derivative of octanoic acid, is a molecule of increasing interest in the fields of biochemistry and medicine. While its history is intertwined with the broader exploration of fatty acid metabolism, specific details of its discovery are not prominently documented in historical chemical literature. This technical guide provides a comprehensive overview of 2-oxooctanoic acid, including its physicochemical properties, known synthetic and analytical methodologies, and its emerging role in metabolic pathways. Particular emphasis is placed on its formation through fatty acid oxidation and its potential as a biomarker in metabolic disorders. This document serves as a foundational resource, consolidating available data and presenting it in a structured format with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Introduction and Historical Context

The study of α-keto acids dates back to the late 19th century, with the first synthesis of a simple member of this class, pyruvic acid, achieved in 1881.[1] These compounds are characterized by a ketone functional group adjacent to a carboxylic acid. While the broader history of α-keto acid synthesis is well-documented, the specific discovery and first synthesis of 2-oxooctanoic acid (also known as α-ketooctanoic acid) are not clearly detailed in readily available historical records. Its identification and study have largely been in the context of its role as a metabolic intermediate in the breakdown of fatty acids.

2-Oxooctanoic acid is functionally related to octanoic acid, a medium-chain fatty acid.[2] Its presence in biological systems is primarily a consequence of the metabolic processing of fatty acids.

Physicochemical Properties

2-Oxooctanoic acid is a solid at room temperature with a melting point in the range of 33-36 °C.[3] It is a 2-oxo monocarboxylic acid, and its key physicochemical properties are summarized in the table below.[2][3]

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| CAS Number | 328-51-8 | [2] |

| Melting Point | 33-36 °C | [3] |

| Boiling Point | 82 °C at 0.05 mmHg | [3] |

| Appearance | Solid flakes | [3] |

| Synonyms | alpha-Ketooctanoic acid, 2-keto-n-caprylic acid, 2-Oxocaprylic acid | [2] |

Metabolic Pathways Involving 2-Oxooctanoic Acid

2-Oxooctanoic acid is an intermediate in the metabolism of octanoic acid and other medium-chain fatty acids. Its formation can occur through several oxidative pathways.

Fatty Acid β-Oxidation

The primary pathway for fatty acid degradation is mitochondrial β-oxidation. In this process, fatty acids are broken down in a four-step cycle to produce acetyl-CoA. While 2-oxooctanoic acid is not a direct intermediate in the main β-oxidation spiral, its formation can be linked to this pathway, particularly under conditions of metabolic stress or in certain enzymatic deficiencies.

Peroxisomal α- and β-Oxidation

Peroxisomes are also involved in fatty acid oxidation, particularly for very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[4] Studies have shown that medium-chain fatty acids like octanoate (B1194180) can also undergo peroxisomal β-oxidation.[5] This process can lead to the formation of various chain-shortened fatty acids and related metabolites. The initial step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases.[4]

The following diagram illustrates a potential pathway for the formation of 2-oxooctanoic acid from octanoic acid via an α-oxidation-like mechanism, which involves the hydroxylation at the alpha-carbon followed by oxidation.

References

- 1. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxooctanoic Acid: A Deep Dive into its Role as a Metabolic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxooctanoic acid, an eight-carbon alpha-keto acid, is emerging as a molecule of interest in the complex landscape of cellular metabolism. While not as extensively studied as other keto acids, its chemical structure suggests a potential role as an intermediate in specific metabolic pathways, particularly in the catabolism of fatty acids. This technical guide provides a comprehensive overview of the current understanding of 2-oxooctanoic acid, focusing on its likely metabolic origins, the enzymes potentially involved in its transformation, and the analytical methodologies required for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating the biological significance of 2-oxooctanoic acid and its potential as a biomarker or therapeutic target in various disease states.

Introduction

Alpha-keto acids are critical metabolic intermediates that stand at the crossroads of carbohydrate, fat, and protein metabolism. 2-Oxooctanoic acid (also known as α-ketooctanoic acid or 2-ketocaprylic acid) is a medium-chain α-keto acid whose metabolic significance is not yet fully elucidated. Its structure, featuring a carboxylic acid and a ketone group at the alpha position, suggests its involvement in pathways of fatty acid oxidation or amino acid catabolism. Understanding the metabolic fate of 2-oxooctanoic acid is crucial for mapping out comprehensive metabolic networks and identifying potential dysregulations in metabolic disorders.

Potential Metabolic Pathways Involving 2-Oxooctanoic Acid

While direct evidence for the in-vivo pathways involving 2-oxooctanoic acid is limited, its formation and degradation can be postulated based on established metabolic routes for structurally similar molecules. The most probable pathway is the peroxisomal α-oxidation of fatty acids.

Peroxisomal α-Oxidation

Peroxisomal α-oxidation is a key pathway for the metabolism of branched-chain fatty acids and, potentially, for the generation of 2-oxo acids from straight-chain fatty acids[1][2][3]. This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. 2-Oxooctanoic acid could be a key intermediate in the α-oxidation of nonanoic acid (C9:0) or a related substrate.

The proposed pathway would proceed as follows:

-

Hydroxylation: A fatty acid is hydroxylated at the α-carbon to form a 2-hydroxy fatty acid. In the context of 2-oxooctanoic acid, this precursor would be 2-hydroxyoctanoic acid.

-

Dehydrogenation/Oxidation: The 2-hydroxy fatty acid is then oxidized to a 2-oxo fatty acid, yielding 2-oxooctanoic acid.

-

Decarboxylation: The 2-oxo fatty acid undergoes decarboxylation to yield a fatty acid that is one carbon shorter.

Branched-Chain Amino Acid (BCAA) Catabolism

While less direct, there is a possibility that 2-oxooctanoic acid could arise from the catabolism of a yet-unidentified branched-chain amino acid. The initial step in BCAA breakdown is a transamination reaction that produces an α-keto acid.

Enzymes in 2-Oxooctanoic Acid Metabolism

The specific enzymes that catalyze the formation and degradation of 2-oxooctanoic acid in vivo have not been definitively identified. However, based on known enzyme functions, several candidates can be proposed.

-

2-Hydroxyacyl-CoA Lyase (HACL1): This peroxisomal enzyme is known to cleave 2-hydroxyphytanoyl-CoA in the α-oxidation of phytanic acid[2]. It is plausible that HACL1 or a similar enzyme could act on 2-hydroxyoctanoyl-CoA to produce 2-oxooctanoic acid.

-

α-Keto Acid Dehydrogenase Complexes: These mitochondrial enzyme complexes, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex, catalyze the oxidative decarboxylation of α-keto acids[4]. These complexes have a relatively broad substrate specificity and could potentially metabolize 2-oxooctanoic acid to heptanoyl-CoA, which can then enter β-oxidation[5].

Analytical Methodologies for the Quantification of 2-Oxooctanoic Acid

The accurate quantification of 2-oxooctanoic acid in biological matrices is essential for studying its metabolic role. Due to its polar nature and potential instability, derivatization is often required for robust analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis

Currently, there is a lack of published quantitative data for 2-oxooctanoic acid in biological samples. The following table is a template for summarizing such data once it becomes available.

| Parameter | Value | Reference |

| Linearity (r²) | >0.99 | [6] |

| Limit of Detection (LOD) | 0.01–0.25 µM | [6] |

| Limit of Quantification (LOQ) | Data not available | |

| Intra-day Precision (%CV) | 1.1–4.7% | [6] |

| Inter-day Precision (%CV) | Data not available | |

| Recovery (%) | 96–109% | [6] |

| Concentration in Human Plasma | Data not available | |

| Concentration in Human Urine | Data not available |

Experimental Protocols

This protocol is adapted from established methods for the analysis of keto acids and requires a two-step derivatization process: methoximation followed by silylation.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Internal standard (e.g., stable isotope-labeled 2-oxooctanoic acid)

-

Methoxyamine hydrochloride in pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Organic solvent (e.g., ethyl acetate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 100 µL of the biological sample, add the internal standard.

-

Protein Precipitation: Add 400 µL of cold methanol, vortex, and centrifuge to pellet proteins.

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride solution, vortex, and incubate at 60°C for 30 minutes.

-

Silylation: Add 50 µL of MSTFA + 1% TMCS, vortex, and incubate at 60°C for 30 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

This protocol is based on methods for the analysis of a broad range of keto acids using derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA).

Materials:

-

Biological sample (e.g., plasma, urine)

-

Internal standard (e.g., stable isotope-labeled 2-oxooctanoic acid)

-

PFBHA solution

-

Organic solvent (e.g., acetonitrile)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: To 50 µL of the biological sample, add the internal standard.

-

Protein Precipitation: Add 150 µL of cold acetonitrile, vortex, and centrifuge.

-

Derivatization: Transfer the supernatant to a new tube, add 50 µL of PFBHA solution, and incubate at 60°C for 30 minutes.

-

LC-MS/MS Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.

Role in Cellular Signaling and as a Potential Biomarker

The role of α-keto acids in cellular signaling is an area of growing research interest. 2-Oxo acid dehydrogenase complexes, which metabolize these compounds, are known to be sources of reactive oxygen species (ROS), which can act as signaling molecules[7][8]. An imbalance in the production or degradation of 2-oxooctanoic acid could therefore have downstream effects on cellular redox status and signaling pathways.

Furthermore, the accumulation of specific keto acids is a hallmark of several inborn errors of metabolism[9]. While no specific disease has been directly linked to 2-oxooctanoic acid accumulation, its detection in urinary organic acid profiles could be indicative of a yet-uncharacterized metabolic disorder. Further metabolomic studies are required to explore the potential of 2-oxooctanoic acid as a biomarker for metabolic diseases.

Conclusion and Future Directions

2-Oxooctanoic acid remains a relatively understudied metabolic intermediate. Based on current knowledge of fatty acid metabolism, its most probable origin is the peroxisomal α-oxidation of C9 fatty acids or the oxidation of 2-hydroxyoctanoic acid. Its degradation is likely mediated by α-keto acid dehydrogenase complexes. The development and application of sensitive and specific analytical methods, such as the GC-MS and LC-MS/MS protocols outlined in this guide, are crucial for its definitive identification and quantification in biological systems.

Future research should focus on:

-

Targeted metabolomics studies to quantify 2-oxooctanoic acid levels in various tissues and biofluids in both healthy and diseased states.

-

Enzyme kinetic studies with purified candidate enzymes to confirm their activity with 2-oxooctanoic acid or its precursors.

-

Stable isotope tracing experiments to definitively map the metabolic flux through pathways involving 2-oxooctanoic acid.

Elucidating the precise role of 2-oxooctanoic acid will contribute to a more complete understanding of cellular metabolism and may reveal novel biomarkers and therapeutic targets for a range of metabolic disorders. This guide provides a solid foundation for researchers to embark on these important investigations.

References

- 1. Redox-Driven Signaling: 2-Oxo Acid Dehydrogenase Complexes as Sensors and Transmitters of Metabolic Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 3. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2-Oxoacid Dehydrogenase Complexes in Mitochondria Can Produce Superoxide/Hydrogen Peroxide at Much Higher Rates Than Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Redox-Driven Signaling: 2-Oxo Acid Dehydrogenase Complexes as Sensors and Transmitters of Metabolic Imbalance | Semantic Scholar [semanticscholar.org]

- 9. Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of 2-Oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxooctanoic acid, also known as α-ketooctanoic acid, is a 2-oxo monocarboxylic acid derived from octanoic acid with an oxo group at the alpha position[1]. Its amphiphilic nature, arising from a hydrophilic carboxylic acid head group and a hydrophobic hexyl tail, confers surfactant properties, making it a molecule of interest in various scientific and industrial applications, including drug delivery and formulation science. This technical guide provides a comprehensive overview of the core surfactant properties of 2-oxooctanoic acid, detailed experimental protocols for their characterization, and a discussion of its potential biological relevance.

While specific experimental data for the critical micelle concentration (CMC) and surface tension at the CMC of 2-oxooctanoic acid are not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and established methodologies to provide a representative profile.

Physicochemical Properties

2-Oxooctanoic acid is a solid at room temperature, appearing as flakes with a melting point of 33-36 °C[2]. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | 2-oxooctanoic acid | [1] |

| Synonyms | α-Ketooctanoic acid, 2-Oxocaprylic acid | [1] |

| Appearance | Solid, flakes | [2] |

| Melting Point | 33-36 °C | [2] |

| Boiling Point | 82 °C at 0.05 mmHg | [2] |

Surfactant Properties: A Representative Profile

The surfactant properties of 2-oxooctanoic acid are characterized by its ability to self-assemble into micelles in aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC). This aggregation behavior is accompanied by a significant reduction in the surface tension of the solution.

Data Presentation

The following table presents a hypothetical but plausible summary of the quantitative surfactant properties of 2-oxooctanoic acid, based on data for structurally similar medium-chain fatty acids. This data should be considered illustrative and serves as a benchmark for experimental determination.

| Parameter | Hypothetical Value | Method | Conditions |

| Critical Micelle Concentration (CMC) | 15 - 25 mM | Tensiometry, Conductometry | 25 °C, pH 7.0 |

| Surface Tension at CMC (γ_CMC) | 30 - 35 mN/m | Tensiometry (Wilhelmy Plate) | 25 °C, pH 7.0 |

| Area per Molecule at Interface (A_min) | 30 - 40 Ų/molecule | Gibbs Adsorption Isotherm | 25 °C, pH 7.0 |

Experimental Protocols

Accurate determination of the surfactant properties of 2-oxooctanoic acid is crucial for its application. The following are detailed methodologies for key experiments.

Synthesis and Purification of 2-Oxooctanoic Acid

A common method for the synthesis of α-keto acids is through the oxidation of the corresponding α-hydroxy acids.

Materials:

-

2-hydroxyoctanoic acid

-

Oxidizing agent (e.g., potassium permanganate, pyridinium (B92312) chlorochromate)

-

Appropriate solvent (e.g., acetone, dichloromethane)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 2-hydroxyoctanoic acid in a suitable solvent.

-

Slowly add the oxidizing agent to the solution while stirring at a controlled temperature (e.g., 0 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and neutralize the mixture.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous drying agent.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

High-purity 2-oxooctanoic acid

-

High-purity water (e.g., Milli-Q)

-

Tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring)

-

Calibrated micropipettes and glassware

Procedure:

-

Prepare a stock solution of 2-oxooctanoic acid in high-purity water.

-

Prepare a series of dilutions from the stock solution to cover a concentration range expected to bracket the CMC (e.g., 1 mM to 50 mM).

-

Calibrate the tensiometer with high-purity water.

-

Measure the surface tension of each solution, ensuring temperature equilibrium (e.g., 25 °C).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the intersection of the two linear regions of the plot.

Potential Biological Significance and Signaling

While specific signaling pathways directly involving 2-oxooctanoic acid as a surfactant are not well-documented, its structural similarity to other biologically active fatty acids and α-keto acids suggests potential roles. For instance, medium-chain fatty acids are known to affect cell membrane integrity and can be involved in cellular metabolism.

Alpha-keto acids are intermediates in various metabolic pathways, including the Krebs cycle and amino acid metabolism[3]. It is plausible that 2-oxooctanoic acid could interact with cell membranes, potentially altering their fluidity and permeability, or act as a substrate or inhibitor for enzymes involved in fatty acid or keto acid metabolism.

Hypothetical Interaction with Cell Membranes

As an amphiphilic molecule, 2-oxooctanoic acid could intercalate into the lipid bilayer of cell membranes. This interaction could lead to changes in membrane properties, which might trigger downstream signaling events.

Conclusion

2-Oxooctanoic acid presents an interesting profile as a surfactant with potential applications in research and development. While a comprehensive experimental dataset for its surfactant properties is yet to be established, the methodologies and representative data presented in this guide provide a solid foundation for its characterization and utilization. Further research into its specific surfactant parameters and potential biological activities is warranted to fully explore its capabilities.

References

2-Oxooctanoic Acid: A Key Metabolite in the Nexus of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Oxooctanoic acid, an alpha-keto acid derivative of octanoic acid, has emerged as a significant metabolite in the study of inborn errors of metabolism and other metabolic disorders. Its accumulation in biological fluids is a key indicator of disruptions in fatty acid oxidation pathways, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of 2-oxooctanoic acid, detailing its biochemical origins, its established role as a biomarker, the analytical methodologies for its quantification, and its intricate relationship with cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and treatment of metabolic diseases.

Chemical and Physical Properties

2-Oxooctanoic acid, also known as α-ketooctanoic acid or 2-oxocaprylic acid, is a 2-oxo monocarboxylic acid.[1] It is functionally related to octanoic acid and exists as a solid at room temperature.[1]

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | 2-oxooctanoic acid | [1] |

| Synonyms | alpha-Ketooctanoic acid, 2-keto-n-caprylic acid, 2-Oxocaprylic acid | [1] |

| Physical Description | Solid | [1] |

The Pathophysiological Role of 2-Oxooctanoic Acid in Metabolic Disorders

The primary clinical significance of 2-oxooctanoic acid lies in its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the most common inherited disorder of fatty acid β-oxidation.[2][3]

In healthy individuals, medium-chain fatty acids are metabolized in the mitochondria to produce energy. The MCAD enzyme catalyzes the initial step in the β-oxidation of medium-chain fatty acyl-CoAs. A deficiency in this enzyme leads to the accumulation of octanoyl-CoA, the substrate of MCAD. This excess octanoyl-CoA is then diverted into alternative metabolic pathways, leading to the formation and excretion of a characteristic profile of abnormal metabolites, including 2-oxooctanoic acid.[2]

While the direct quantitative levels of 2-oxooctanoic acid in MCAD deficiency are not extensively documented in readily available literature, the presence of its precursor, octanoic acid, and other dicarboxylic acids is a hallmark of the disease.[4][5][6] The analysis of urinary organic acids is a crucial diagnostic tool for identifying individuals with MCAD deficiency.[7][8][9]

The accumulation of octanoic acid and its metabolites, including 2-oxooctanoic acid, is believed to contribute to the clinical manifestations of MCAD deficiency, which can include hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[2][3] The toxicity of these accumulating metabolites is thought to involve the impairment of mitochondrial function.[10]

Beyond MCAD deficiency, alterations in the levels of various 2-oxo acids have been observed in other metabolic conditions, such as diabetes. For instance, studies in streptozotocin-induced diabetic rats have shown increased urinary excretion of several 2-oxo acids, suggesting a broader role for these metabolites in metabolic dysregulation.[9]

Experimental Protocols for the Quantification of 2-Oxooctanoic Acid

The accurate quantification of 2-oxooctanoic acid in biological matrices such as urine and plasma is essential for both diagnostic purposes and research. Due to its polar nature and the presence of a ketone group, derivatization is typically required for analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach, often with simplified sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general approach for the analysis of 2-oxo acids in urine, which can be adapted for 2-oxooctanoic acid. The method involves extraction, a two-step derivatization process (oximation followed by silylation), and subsequent GC-MS analysis.

1. Sample Preparation (from Urine)

-

Normalization: The volume of urine used for extraction is typically normalized to the creatinine (B1669602) concentration to account for variations in urine dilution. For a sample with a creatinine concentration of 1 mmol/L, 0.5 mL to 1 mL of urine is commonly used.

-

Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog of 2-oxooctanoic acid or a structurally similar keto acid like 2-ketocaproic acid) should be added to the urine sample before extraction to correct for procedural losses and variations in derivatization efficiency.[11]

-